molecular formula C29H24BrN3O6 B14129556 (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

Cat. No.: B14129556
M. Wt: 590.4 g/mol
InChI Key: GDSAENPMSJULJN-UHFFFAOYSA-M
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Description

N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, pyridinium, oxazole, and succinimidyloxy-carbonyl groups, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-dihydro-2H-1-benzopyran derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step involves the coupling of the pyridinium bromide with the succinimidyloxy-carbonyl-phenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Employed in biochemical assays and studies involving enzyme interactions and protein labeling.

    Medicine: Investigated for potential therapeutic applications, such as drug development and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium chloride
  • N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium iodide

Uniqueness

N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H24BrN3O6

Molecular Weight

590.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

InChI

InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)28-30-17-25(37-28)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1

InChI Key

GDSAENPMSJULJN-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CN=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-]

Origin of Product

United States

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